1-methylquinolin-2(1H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylquinolin-2(1H)-imine, also known as 1-MQI, is a heterocyclic compound that has shown potential in various scientific research applications. It is a derivative of quinoline, which is a class of organic compounds that is widely used in medicinal chemistry due to its diverse biological activities. 1-MQI has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism Of Action
The mechanism of action of 1-methylquinolin-2(1H)-imine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and survival. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.
Biochemical And Physiological Effects
1-methylquinolin-2(1H)-imine has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-methylquinolin-2(1H)-imine is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its relatively simple synthesis method and good purity make it a convenient compound for laboratory experiments. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-methylquinolin-2(1H)-imine. One area of interest is the development of new cancer therapies based on its potent antitumor activity. Additionally, further research is needed to fully understand its mechanism of action and its potential use as an antioxidant and anti-inflammatory agent. Other areas of interest include the optimization of synthesis methods to improve yields and purity, as well as the development of new derivatives with improved biological activity.
Synthesis Methods
The synthesis of 1-methylquinolin-2(1H)-imine can be achieved through a variety of methods, including the reaction of 2-aminobenzaldehyde with methylamine in the presence of a catalyst. Another method involves the reaction of 2-acetylbenzonitrile with methylamine, followed by cyclization with sulfuric acid. These methods have been optimized to produce high yields of 1-methylquinolin-2(1H)-imine with good purity.
Scientific Research Applications
1-methylquinolin-2(1H)-imine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
CAS RN |
18029-51-1 |
---|---|
Product Name |
1-methylquinolin-2(1H)-imine |
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1-methylquinolin-2-imine |
InChI |
InChI=1S/C10H10N2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7,11H,1H3 |
InChI Key |
GWKMDFXFYQEQFE-UHFFFAOYSA-N |
SMILES |
CN1C(=N)C=CC2=CC=CC=C21 |
Canonical SMILES |
CN1C(=N)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.